1-Benzylpiperidine-4-carbohydrazide
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Overview
Description
1-Benzylpiperidine-4-carbohydrazide is a chemical compound with the molecular formula C13H19N3O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpiperidine-4-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperidine-4-carboxaldehyde with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain high purity .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpiperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
1-Benzylpiperidine-4-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-benzylpiperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Benzylpiperidine-4-carbohydrazide can be compared with other similar compounds, such as:
1-Benzylpiperidine-4-carboxaldehyde: A precursor in the synthesis of this compound.
1-Benzylpiperazine: Another benzyl-substituted piperazine with different biological activities.
Phenylpiperazines: A larger group of compounds with diverse pharmacological properties.
Uniqueness: this compound is unique due to its specific structure and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-benzylpiperidine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-15-13(17)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQFAQYEUFYKEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503738 |
Source
|
Record name | 1-Benzylpiperidine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74045-91-3 |
Source
|
Record name | 1-Benzylpiperidine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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